R-(-)-Manidipine
Overview
Description
R-(-)-Manidipine is a dihydropyridine calcium channel blocker primarily used in the treatment of hypertension. It is the enantiomer of manidipine, which means it is one of two mirror-image forms of the compound. The R-(-)-enantiomer is known for its potent vasodilatory effects, making it effective in lowering blood pressure by relaxing blood vessels.
Scientific Research Applications
R-(-)-Manidipine has a wide range of applications in scientific research, including:
Chemistry: Used as a model compound to study the stereochemistry and reactivity of dihydropyridine derivatives.
Biology: Investigated for its effects on calcium channels in various cell types, including smooth muscle cells and neurons.
Medicine: Extensively studied for its antihypertensive effects and potential benefits in treating other cardiovascular diseases.
Industry: Used in the development of new pharmaceutical formulations and drug delivery systems.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of R-(-)-Manidipine involves several steps, starting from the appropriate dihydropyridine precursor. The key steps include:
Condensation Reaction: The initial step involves the condensation of a β-keto ester with an aldehyde in the presence of ammonia or an amine to form a dihydropyridine ring.
Chiral Resolution: The racemic mixture of manidipine is then subjected to chiral resolution to separate the R-(-)-enantiomer from the S-(+)-enantiomer. This can be achieved using chiral chromatography or by forming diastereomeric salts with a chiral acid, followed by crystallization.
Industrial Production Methods: In industrial settings, the production of this compound is optimized for large-scale synthesis. This involves:
High-Pressure Liquid Chromatography (HPLC): Used for the chiral resolution process to ensure high purity of the R-(-)-enantiomer.
Automated Synthesis: Employing automated synthesis techniques to streamline the production process and ensure consistency in the quality of the final product.
Chemical Reactions Analysis
Types of Reactions: R-(-)-Manidipine undergoes several types of chemical reactions, including:
Oxidation: The dihydropyridine ring can be oxidized to form pyridine derivatives.
Reduction: Reduction reactions can convert the nitro group to an amine group.
Substitution: Nucleophilic substitution reactions can occur at the ester or amide functional groups.
Common Reagents and Conditions:
Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.
Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.
Nucleophiles: Such as amines or thiols for substitution reactions.
Major Products:
Oxidation Products: Pyridine derivatives.
Reduction Products: Amines.
Substitution Products: Various substituted dihydropyridine derivatives.
Mechanism of Action
R-(-)-Manidipine exerts its effects by blocking L-type calcium channels in the smooth muscle cells of blood vessels. This inhibition prevents calcium ions from entering the cells, leading to relaxation of the vascular smooth muscle and subsequent vasodilation. The molecular targets include the alpha-1 subunit of the L-type calcium channel. The pathway involves the reduction of intracellular calcium levels, which decreases the contractility of the smooth muscle cells and lowers blood pressure.
Comparison with Similar Compounds
Amlodipine: Another dihydropyridine calcium channel blocker with similar antihypertensive effects.
Nifedipine: A well-known calcium channel blocker used for treating hypertension and angina.
Felodipine: Similar in structure and function, used for managing high blood pressure.
Uniqueness of R-(-)-Manidipine: this compound is unique due to its specific enantiomeric form, which provides a more targeted and potent vasodilatory effect compared to its racemic mixture. This enantiomer-specific action results in fewer side effects and improved therapeutic outcomes.
Properties
IUPAC Name |
5-O-[2-(4-benzhydrylpiperazin-1-yl)ethyl] 3-O-methyl (4R)-2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C35H38N4O6/c1-24-30(34(40)44-3)32(28-15-10-16-29(23-28)39(42)43)31(25(2)36-24)35(41)45-22-21-37-17-19-38(20-18-37)33(26-11-6-4-7-12-26)27-13-8-5-9-14-27/h4-16,23,32-33,36H,17-22H2,1-3H3/t32-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ANEBWFXPVPTEET-JGCGQSQUSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(C(=C(N1)C)C(=O)OCCN2CCN(CC2)C(C3=CC=CC=C3)C4=CC=CC=C4)C5=CC(=CC=C5)[N+](=O)[O-])C(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C([C@H](C(=C(N1)C)C(=O)OCCN2CCN(CC2)C(C3=CC=CC=C3)C4=CC=CC=C4)C5=CC(=CC=C5)[N+](=O)[O-])C(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C35H38N4O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00545486 | |
Record name | 2-[4-(Diphenylmethyl)piperazin-1-yl]ethyl methyl (4R)-2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00545486 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
610.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
133082-19-6 | |
Record name | 3,5-Pyridinedicarboxylic acid, 1,4-dihydro-2,6-dimethyl-4-(3-nitrophenyl)-, 2-[4-(diphenylmethyl)-1-piperazinyl]ethyl methyl ester, (4R)- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=133082-19-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Manidipine, (R)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0133082196 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-[4-(Diphenylmethyl)piperazin-1-yl]ethyl methyl (4R)-2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00545486 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | MANIDIPINE, (R)- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R803FSR459 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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